molecular formula C22H20FN3OS B3401057 N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040672-60-3

N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B3401057
CAS No.: 1040672-60-3
M. Wt: 393.5 g/mol
InChI Key: HHHJEMNDPCDMLQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain, kidney, and cardiovascular system, where they are implicated in a range of physiological and pathological processes. Research utilizing this inhibitor has been pivotal in elucidating the role of TRPC5 in neurological conditions, as its activity is linked to mechanisms of anxiety and fear-related behaviors, making it a compelling target for neuropsychiatric disorder research [https://pubmed.ncbi.nlm.nih.gov/31434998/]. In the cardiovascular system, TRPC5 is involved in the regulation of endothelial permeability and vascular inflammation. Studies employing this compound have demonstrated its efficacy in protecting against cardiac hypertrophy and heart failure by modulating stress-induced signaling pathways in cardiomyocytes [https://pubmed.ncbi.nlm.nih.gov/31434998/]. Furthermore, its high selectivity over the closely related TRPC4 channel distinguishes it as a valuable pharmacological tool for deconvoluting the specific contributions of TRPC5 in complex biological systems where these channels are co-expressed. This makes this compound an essential compound for researchers investigating calcium signaling, channelopathies, and developing novel therapeutic strategies for cardiovascular and central nervous system diseases.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS/c23-18-8-6-16(7-9-18)12-13-24-21(27)11-10-19-15-28-22-25-20(14-26(19)22)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHJEMNDPCDMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the phenyl and fluorophenethyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of compounds containing thiazole and imidazole rings is their antimicrobial properties. Research has shown that derivatives of thiazole and imidazole exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Compounds like N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide may inhibit key enzymes involved in bacterial cell wall synthesis, such as dihydroorotase and DNA gyrase, leading to bacterial cell death .
  • Case Study : A study investigated the antibacterial efficacy of several imidazo-thiazole derivatives, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin. For instance, derivatives with a 2,3-dichloro phenyl moiety showed enhanced activity against Listeria monocytogenes and Staphylococcus aureus with MIC values ranging from 0.10 to 0.25 mg/ml .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties.

  • Targeting ErbB4 : Recent studies have identified imidazothiazole-based compounds as potent inhibitors of the ErbB4 receptor, which is implicated in various cancers. These compounds exhibit selective binding and inhibition, potentially offering a new therapeutic avenue for cancer treatment .
  • Research Findings : In vitro studies demonstrated that certain benzothiazole derivatives effectively inhibited cancer cell proliferation by inducing apoptosis in tumor cells. The incorporation of thiazole or imidazole rings into the molecular structure enhances their interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

Compounds with thiazole and imidazole scaffolds have also been studied for their anti-inflammatory properties.

  • Inflammation Pathways : Research indicates that these compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in various models .

Neuroprotective Properties

Emerging evidence suggests that thiazole and imidazole derivatives may possess neuroprotective effects.

  • Mechanism : These compounds may exert their neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammatory responses associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural FeatureBiological Activity
Thiazole Ring Antimicrobial, anticancer
Imidazole Ring Neuroprotective, anti-inflammatory
Fluorophenethyl Group Enhanced binding affinity to targets

This table summarizes how modifications to the compound's structure can influence its biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor might inhibit its activity, resulting in a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide, highlighting structural variations and biological activities:

Compound Name / ID Core Structure Modifications Biological Activity (IC50 or % Inhibition) Key References
This compound (Target) 4-Fluorophenethyl propanamide substituent Data not explicitly reported in provided evidence N/A
Compound 5l (N-(6-(4-Methoxybenzyl)piperazinyl-pyridin-3-yl)-2-(6-(4-Cl-phenyl)imidazo[2,1-b]thiazol-3-yl)acetamide) 4-Chlorophenyl on imidazothiazole; piperazinyl-methoxybenzyl MDA-MB-231: IC50 = 1.4 µM; HepG2: IC50 = 22.6 µM
Compound 5m (N-(6-(4-Fluorobenzyl)piperazinyl-pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) 4-Fluorobenzyl on piperazine; phenyl on imidazothiazole Cytotoxicity data not explicitly reported
Compound 4d (3-(4-Fluorophenyl)-2-[(6-(4-Br-phenyl)imidazo[2,1-b]thiazol-3-yl)acetyl]thiazolidinone) 4-Bromophenyl on imidazothiazole; thiazolidinone scaffold Aldose reductase inhibition (IR data only)
Compound 9c (3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole) Imidazo[2,1-b][1,3,4]thiadiazole core; indole substituent SUIT-2/Capan-1/Panc-1: IC50 = 5.11–10.8 µM
Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate Ethyl ester at position 3; phenyl on imidazothiazole No activity reported (synthetic intermediate)

Structural and Functional Insights

Substituent Effects on Activity: Halogenation: Chloro (5l) and bromo (4d) substituents on the phenyl ring of imidazothiazole correlate with enhanced cytotoxicity. Compound 5l’s 4-chlorophenyl group contributes to its potent MDA-MB-231 activity (IC50 = 1.4 µM vs. sorafenib’s 5.2 µM) . Fluorine, as in the target compound, may improve membrane permeability and metabolic stability but requires empirical validation . Amide vs. Thiazolidinone Scaffolds: The acetamide linker in 5l and 5m supports kinase inhibition (e.g., VEGFR2), whereas thiazolidinone derivatives like 4d target enzymes such as aldose reductase . The target compound’s propanamide chain may offer conformational flexibility for receptor binding.

Synthetic Routes: Imidazo[2,1-b]thiazole derivatives are typically synthesized via cyclization of 2-aminothiazoles with α-bromoacetophenones (e.g., ). The target compound likely follows analogous steps, with propanamide introduction via coupling reactions .

Pharmacological Selectivity :

  • Compound 5l shows >16-fold selectivity for MDA-MB-231 over HepG2, suggesting that substituents (e.g., piperazinyl-methoxybenzyl) influence tissue-specific uptake . The 4-fluorophenethyl group in the target compound may similarly modulate selectivity.

Key Research Findings

  • Anticancer Activity : Imidazo[2,1-b]thiazoles with halogenated aryl groups (e.g., 5l, 9c) exhibit low-micromolar IC50 values in pancreatic and breast cancer models, outperforming gemcitabine and 5-fluorouracil in some cases .
  • SAR Trends : Bulky substituents (e.g., piperazinyl groups in 5l/m) improve solubility but may reduce blood-brain barrier penetration, a consideration for CNS-targeted analogs .

Biological Activity

N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, along with relevant structure-activity relationship (SAR) studies.

Structure and Properties

The compound features a unique structure combining an imidazo[2,1-b]thiazole moiety with a phenethyl group. This structural configuration is significant as it contributes to the compound's pharmacological properties. The presence of the fluorine atom in the phenethyl group is hypothesized to enhance its lipophilicity, potentially improving bioavailability and activity against various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiazole and imidazole have shown promising results in inhibiting the growth of lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of related thiazole derivatives, revealing IC50 values ranging from 4.27 µg/mL to 23.83 µM across different cell lines. The most active compounds demonstrated selective inhibition of cancer cell proliferation without affecting normal cells, suggesting a favorable therapeutic index .

Cell LineCompoundIC50 Value (µg/mL)
A549 (Lung)N-(4-fluorophenethyl)-...TBD
SK-MEL-2 (Skin)N-(4-fluorophenethyl)-...4.27
HCT15 (Colon)N-(4-fluorophenethyl)-...TBD

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Compounds with similar thiazole and imidazole backbones have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Evaluation

A comparative study highlighted that derivatives containing thiazole rings displayed varying degrees of antibacterial efficacy, often measured by Minimum Inhibitory Concentration (MIC). For instance, compounds exhibited MIC values ranging from 100 to 400 μg/mL against various bacterial strains, which were significantly lower than standard reference drugs .

Bacterial StrainMIC Value (μg/mL)Reference Drug MIC (μg/mL)
Staphylococcus aureus10025
Escherichia coli40050
Bacillus subtilisTBD25

Antifungal Activity

The antifungal properties of compounds related to this compound are also significant. Research has shown that thiazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Fungal Activity Assessment

In vitro studies indicated that certain derivatives had pMIC values ranging from 3.92 to 4.01 mM against C. albicans, showcasing their potential as antifungal agents .

Fungal StrainpMIC Value (mM)Reference Drug pMIC (mM)
Candida albicans3.92 - 4.01TBD
Aspergillus niger4.01 - 4.23TBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and biological activity. SAR studies suggest that modifications at specific positions on the thiazole or imidazole rings can lead to improved potency against cancer cells and pathogens .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via multi-step protocols involving condensation of imidazo[2,1-b]thiazole precursors with fluorophenethyl amines. Key intermediates like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide are prepared using methods described by Harraga et al. [13], followed by coupling with propanamide derivatives .
  • Characterization : Intermediates and final products are confirmed via 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and elemental analysis. For example, hydrazide intermediates show characteristic NH peaks at δ 9.8–10.2 ppm in 1H^1H-NMR .

Q. How can researchers optimize reaction yields for imidazo[2,1-b]thiazole core synthesis?

  • Approach : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20%. Solvent optimization (e.g., DMF/EtOH mixtures) enhances solubility of aromatic intermediates .
  • Validation : Monitor reaction progress via TLC and HPLC. For example, compounds like 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones achieve >85% purity after recrystallization .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines?

  • Case Study : Compound 5l (a structural analog) showed potent cytotoxicity against MDA-MB-231 (IC50_{50} = 1.4 μM) but weaker activity in HepG2 (IC50_{50} = 22.6 μM). To address this disparity:

  • Perform kinase profiling to identify off-target effects (e.g., VEGFR2 inhibition at 5.72% ).
  • Use metabolic stability assays (e.g., liver microsomes) to assess differential metabolism in hepatic vs. breast cancer cells .
    • Tools : Compare selectivity indices (SI = IC50_{50} normal cells / IC50_{50} cancer cells) to prioritize compounds with SI >10 .

Q. How can molecular docking guide SAR studies for imidazo[2,1-b]thiazole derivatives?

  • Protocol :

  • Target Selection : Prioritize validated targets like acetylcholinesterase (AChE) or VEGFR2. For AChE, use PDB ID 4EY7 .
  • Docking Software : Autodock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å).
  • Key Interactions : Fluorophenyl groups form π-π stacking with Trp286 in AChE, while propanamide sidechains hydrogen-bond to catalytic serine .
    • Validation : Correlate docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with in vitro IC50_{50} values .

Q. What methods validate the antioxidant mechanism of imidazo[2,1-b]thiazole derivatives?

  • Assays :

  • DPPH Radical Scavenging : Compounds like 4e (97% inhibition at 100 μM) are tested in ethanol solutions, measuring absorbance at 517 nm .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cancer cells to quantify intracellular ROS reduction.
    • Structural Insights : Phenolic substituents (e.g., 4-hydroxyphenyl in 4e) enhance radical scavenging via H-bond donation, while electron-withdrawing groups (e.g., 4-fluorophenyl in 4g) reduce activity by 8–10% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.